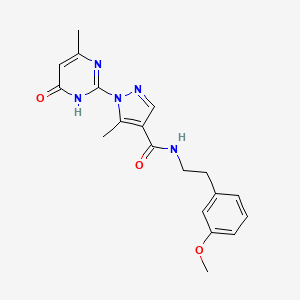
2-(2-Methanesulfinylphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-Methanesulfinylphenyl)acetic acid” is a chemical compound with the CAS number 90536-34-8 . It has a molecular weight of 198.24 and its molecular formula is C9H10O3S .
Physical And Chemical Properties Analysis
“2-(2-Methanesulfinylphenyl)acetic acid” is a powder at room temperature . It has a molecular weight of 198.24 . The storage temperature is 4 degrees Celsius . The boiling point is not specified .Applications De Recherche Scientifique
Methane Conversion to Acetic Acid
Research demonstrates innovative methods for the direct conversion of methane into acetic acid, highlighting the significance of catalytic processes in transforming methane, a simple alkane, into more valuable chemicals. For instance, a study reveals a catalytic, oxidative condensation of methane to acetic acid using palladium catalysts, underscoring a method that might relate to the broader chemical reactions involving sulfur-containing compounds like 2-(2-Methanesulfinylphenyl)acetic acid (Periana et al., 2003). This process is part of an effort to streamline the synthesis of important chemicals directly from methane.
Methanesulfonic Acid in Organic Synthesis
Methanesulfonic acid, closely related to the molecule of interest by the presence of the sulfonyl group, is used as an efficient catalyst in various organic transformations. For example, it has been utilized in the reductive ring-opening of O-benzylidene acetals, showcasing its versatility as a catalyst in organic synthesis (Zinin et al., 2007). Such studies imply the potential for methanesulfinyl derivatives in similar catalytic or synthetic roles.
Methanesulfonyl Derivatives in Chemical Reactions
The reactivity of methanesulfonyl derivatives, such as methanesulfonyl fluoride, in forming various chemical bonds and their interactions with enzymes, suggests the diverse chemical utility of the sulfonyl group (Kitz & Wilson, 1963). These findings could provide a foundational understanding for exploring the reactivity and application of 2-(2-Methanesulfinylphenyl)acetic acid in biochemical or pharmaceutical contexts.
Oxidative Transformation Processes
Studies on the oxidative transformation of sulfur-containing compounds offer insights into the potential oxidative pathways that might be relevant to 2-(2-Methanesulfinylphenyl)acetic acid. The oxidation of methyl (methylthio)methyl sulfoxide into bis(methylsulfinyl)methane under specific conditions reveals the chemical behavior of sulfur compounds in oxidative environments (Ogura et al., 1980). This research could hint at the oxidative stability and potential reactions involving 2-(2-Methanesulfinylphenyl)acetic acid in similar chemical settings.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-methylsulfinylphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-13(12)8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVMHTJFIXENIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=CC=C1CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methanesulfinylphenyl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3E)-1-benzyl-3-{[(3,4-dimethoxyphenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2756024.png)

![N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2756027.png)

![methyl 2-acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2756030.png)
![3-(4-methoxyphenyl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2756032.png)
![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-N-cyanoaniline](/img/structure/B2756033.png)
![N-(3-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2756034.png)
![5-(4-fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2756036.png)
![1-(4-ethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2756037.png)

![3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2756040.png)
